D149 Dye

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

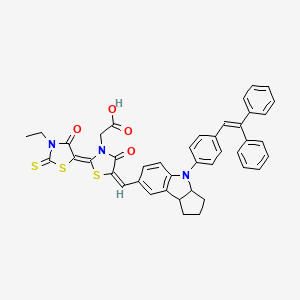

2D Structure

Properties

IUPAC Name |

2-[(2Z,5E)-5-[[4-[4-(2,2-diphenylethenyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]methylidene]-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-4-oxo-1,3-thiazolidin-3-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H35N3O4S3/c1-2-43-40(49)38(52-42(43)50)41-44(25-37(46)47)39(48)36(51-41)24-27-18-21-35-33(23-27)31-14-9-15-34(31)45(35)30-19-16-26(17-20-30)22-32(28-10-5-3-6-11-28)29-12-7-4-8-13-29/h3-8,10-13,16-24,31,34H,2,9,14-15,25H2,1H3,(H,46,47)/b36-24+,41-38- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZFUEQNYOBIXTB-YIVSFYALSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C(=C2N(C(=O)C(=CC3=CC4=C(C=C3)N(C5C4CCC5)C6=CC=C(C=C6)C=C(C7=CC=CC=C7)C8=CC=CC=C8)S2)CC(=O)O)SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C(=O)/C(=C/2\N(C(=O)/C(=C\C3=CC4=C(C=C3)N(C5C4CCC5)C6=CC=C(C=C6)C=C(C7=CC=CC=C7)C8=CC=CC=C8)/S2)CC(=O)O)/SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H35N3O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

741.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Purification of D149 Dye

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and purification methods for the indoline-based sensitizer, D149 dye. Renowned for its high molar extinction coefficient and efficiency in dye-sensitized solar cells (DSSCs), D149 has garnered significant interest within the research community. This document outlines the synthetic pathway, purification protocols, and key characterization data to facilitate its application in photovoltaic research and development.

Synthesis of this compound

The synthesis of D149 is a multi-step process culminating in a Knoevenagel condensation. The overall strategy involves the preparation of a key indoline aldehyde intermediate followed by its reaction with a rhodanine-3-acetic acid derivative.

Synthetic Pathway Overview

The synthesis can be conceptually divided into two main stages:

-

Formation of the Indoline Aldehyde Intermediate: This involves the construction of the core indoline structure bearing a diphenylamine moiety and an aldehyde group.

-

Knoevenagel Condensation: The final step involves the condensation of the indoline aldehyde with two equivalents of a rhodanine-containing compound to yield the this compound.

Caption: Synthetic pathway of this compound.

Experimental Protocol: Synthesis

A plausible, detailed experimental protocol based on typical organic synthesis procedures for similar dyes is provided below. Note: The exact conditions may vary and should be optimized.

Stage 1: Synthesis of the Indoline Aldehyde Intermediate

-

Reaction: The synthesis of the indoline aldehyde intermediate likely involves a multi-step process, starting with the appropriate substituted indoline and diphenylamine precursors. A key step is the introduction of the aldehyde group, commonly achieved through a Vilsmeier-Haack reaction using phosphoryl chloride (POCl₃) and dimethylformamide (DMF).

-

Procedure:

-

Dissolve the indoline precursor in a suitable solvent (e.g., anhydrous DMF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the reaction mixture in an ice bath (0 °C).

-

Slowly add a solution of POCl₃ in DMF to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

-

Quench the reaction by pouring it into ice-water.

-

Neutralize the solution with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Stage 2: Knoevenagel Condensation to form this compound

-

Reaction: The final step is a Knoevenagel condensation between the indoline aldehyde intermediate and a rhodanine derivative, typically catalyzed by a base.

-

Procedure:

-

Dissolve the indoline aldehyde intermediate and two equivalents of the rhodanine-3-acetic acid derivative in a suitable solvent (e.g., ethanol or acetic acid).

-

Add a catalytic amount of a base (e.g., piperidine or triethylamine).

-

Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature, which may cause the product to precipitate.

-

Collect the solid product by filtration and wash with a cold solvent (e.g., ethanol) to remove unreacted starting materials.

-

Purification of this compound

Purification of the crude this compound is crucial to achieve the high purity required for efficient performance in DSSCs. A combination of techniques is often employed.

Purification Workflow

Caption: General purification workflow for this compound.

Experimental Protocol: Purification

-

Washing: The crude solid obtained after filtration is washed sequentially with solvents of increasing polarity, such as hexane, diethyl ether, and ethanol, to remove non-polar and moderately polar impurities.

-

Column Chromatography:

-

Stationary Phase: Silica gel is commonly used as the stationary phase.

-

Mobile Phase: A gradient of solvents is typically employed, starting with a less polar solvent system (e.g., dichloromethane) and gradually increasing the polarity by adding a more polar solvent (e.g., methanol). The exact gradient will depend on the impurities present.

-

Procedure: The crude dye is dissolved in a minimum amount of the eluent and loaded onto the column. The fractions are collected and analyzed by TLC to identify those containing the pure product.

-

-

Recrystallization:

-

The fractions containing the pure dye are combined and the solvent is removed under reduced pressure.

-

The resulting solid is then recrystallized from a suitable solvent system (e.g., a mixture of dichloromethane and methanol or ethanol and chloroform). This process involves dissolving the solid in a minimum amount of hot solvent and allowing it to cool slowly to form crystals.

-

The purified crystals are then collected by filtration, washed with a cold solvent, and dried under vacuum.

-

Characterization Data

The following table summarizes the key quantitative data for this compound, which is essential for its characterization and quality control.

| Parameter | Value | Reference |

| Chemical Formula | C₄₂H₃₅N₃O₄S₃ | [1] |

| Molecular Weight | 741.94 g/mol | [1] |

| Appearance | Dark purple or black solid | General Observation |

| Absorption Maximum (λmax) in Solution | ~525 - 540 nm | [1] |

| Molar Extinction Coefficient (ε) | ~68,700 M⁻¹cm⁻¹ at 540 nm | [1] |

| ¹H NMR | Shows a large number of unresolved aromatic and olefinic signals between 7.0 and 7.5 ppm | [2] |

Concluding Remarks

The synthesis and purification of this compound, while involving multiple steps, are achievable through standard organic chemistry techniques. The Knoevenagel condensation provides an efficient route to the final product. Rigorous purification is paramount to ensure the high performance of D149 as a sensitizer in dye-sensitized solar cells. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field of solar energy and material science.

References

Spectroscopic Characterization of D149 Indoline Dye: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indoline dye D149 is a metal-free organic sensitizer that has garnered significant attention in the field of renewable energy, particularly for its application in dye-sensitized solar cells (DSSCs). Its high molar extinction coefficient and efficient charge transfer dynamics make it a subject of extensive spectroscopic investigation. This technical guide provides an in-depth analysis of the spectroscopic properties of D149, complete with experimental protocols and quantitative data to aid in research and development.

Spectroscopic Data

The photophysical properties of D149 are highly dependent on its environment, particularly the polarity of the solvent. The key spectroscopic parameters are summarized in the tables below.

Absorption and Emission Data

The absorption and emission maxima of D149 have been characterized in various solvents. The primary absorption band, located in the visible region, is attributed to an intense intramolecular charge-transfer (ICT) transition.[1]

| Solvent | Dielectric Constant (εr) | Absorption Max (λ_abs) [nm] | Emission Max (λ_em) [nm] | Stokes Shift [cm⁻¹] |

| Benzene | 2.2 | ~525 | ~570 | - |

| Acetonitrile | 36 | ~530 | ~600 | 3140 |

| Methanol | 33 | ~535 | ~630 | 4018 |

| tert-Butyl alcohol/acetonitrile (1/1) | - | 526 | - | - |

Data compiled from multiple sources.[1][2]

Molar Extinction Coefficient

D149 exhibits a high molar extinction coefficient, which is a critical factor for efficient light harvesting in DSSCs.

| Solvent/Medium | Wavelength (λ) [nm] | Molar Extinction Coefficient (ε) [M⁻¹cm⁻¹] |

| tert-Butyl alcohol/acetonitrile (1/1) | 526 | 68,700 |

| Not Specified | 540 | 68,700 |

The molar extinction coefficient of D149 is noted to be nearly identical to its derivative, D205.[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducible spectroscopic analysis of D149.

UV-Visible Absorption Spectroscopy

This protocol outlines the procedure for acquiring the absorption spectrum of D149.

Objective: To determine the absorption maxima (λ_max) and molar extinction coefficient (ε) of D149 in a given solvent.

Materials:

-

D149 indoline dye

-

Spectroscopic grade solvents (e.g., acetonitrile, ethanol)

-

Volumetric flasks and pipettes

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of D149 of a known concentration (e.g., 0.1 mM) in the desired solvent. Protect the solution from light to prevent photodegradation.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations ranging from approximately 1 µM to 10 µM.

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to stabilize. Set the wavelength range to scan from 300 nm to 800 nm.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum.

-

Sample Measurement: Starting with the most dilute solution, rinse the cuvette with the sample solution before filling it. Place the cuvette in the spectrophotometer and record the absorption spectrum.

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λ_max).

-

To determine the molar extinction coefficient, plot a calibration curve of absorbance at λ_max versus concentration. According to the Beer-Lambert law (A = εcl), the slope of the linear fit will be the molar extinction coefficient (ε).

-

Fluorescence Spectroscopy

This protocol details the measurement of the emission spectrum and relative quantum yield of D149.

Objective: To determine the emission maximum (λ_em) and relative fluorescence quantum yield (Φ_f) of D149.

Materials:

-

D149 indoline dye solutions of known absorbance at the excitation wavelength

-

A fluorescent standard with a known quantum yield (e.g., Rhodamine 6G in ethanol, Φ_f = 0.95)

-

Spectroscopic grade solvents

-

Quartz cuvettes (1 cm path length, four-sided polished)

-

Fluorospectrometer

Procedure:

-

Sample Preparation: Prepare a dilute solution of D149 in the desired solvent with an absorbance of less than 0.1 at the excitation wavelength to minimize inner filter effects. Prepare a solution of the fluorescent standard with a similar absorbance at the same excitation wavelength.

-

Fluorospectrometer Setup: Turn on the fluorospectrometer and allow the lamp to stabilize. Set the excitation wavelength (e.g., at the λ_max of D149). Set the emission scan range to be significantly broader than the expected emission peak.

-

Solvent Blank Subtraction: Record the emission spectrum of the pure solvent and subtract it from the sample and standard spectra.

-

Emission Spectra Recording: Record the emission spectrum of the D149 solution and the fluorescent standard under identical experimental conditions (excitation wavelength, slit widths).

-

Data Analysis:

-

Identify the wavelength of maximum emission (λ_em).

-

The fluorescence quantum yield (Φ_f) can be calculated using the following equation: Φ_f(sample) = Φ_f(standard) * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) where:

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

-

Visualizations

Dye-Sensitized Solar Cell (DSSC) Workflow

The following diagram illustrates the operational principle of a dye-sensitized solar cell (DSSC) employing the D149 dye.

Caption: Operational principle of a D149-sensitized solar cell.

Experimental Workflow for Spectroscopic Analysis

The logical flow for the complete spectroscopic characterization of D149 is depicted below.

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

The spectroscopic analysis of D149 indoline dye reveals its potent light-absorbing and emissive properties, which are fundamental to its high efficiency in photovoltaic applications. The provided data and protocols serve as a comprehensive resource for researchers engaged in the study and application of this and similar organic dyes. Accurate and reproducible spectroscopic characterization is paramount for the rational design of next-generation photosensitizers for solar energy conversion and other photophysical applications.

References

An In-depth Technical Guide to the Absorption and Emission Spectra of D149 Dye

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indoline dye D149 is a prominent metal-free organic sensitizer extensively utilized in the field of dye-sensitized solar cells (DSSCs). Its high molar extinction coefficient and efficient charge transfer characteristics contribute to its notable performance in converting light to electrical energy. A thorough understanding of its photophysical properties, particularly its absorption and emission spectra, is paramount for optimizing its applications and for the rational design of new, more efficient photosensitizers. This technical guide provides a comprehensive overview of the spectral properties of D149, detailed experimental protocols for their measurement, and a visualization of the key photophysical pathways.

Core Photophysical Properties of D149 Dye

The spectral characteristics of D149 are significantly influenced by its molecular environment, particularly the polarity of the solvent. The dye exhibits a strong absorption band in the visible region, which is attributed to an intramolecular charge transfer (ICT) from the indoline donor moiety to the cyanoacrylic acid acceptor group.

Data Presentation: Spectroscopic Parameters

| Solvent | Absorption Max (λabs) [nm] | Emission Max (λem) [nm] | Molar Extinction Coefficient (ε) [M-1cm-1] | Fluorescence Quantum Yield (ΦF) |

| Benzene | ~525 | ~580 | Data not available | Relative yield is highest[1] |

| Acetonitrile | ~530 | ~630 | Data not available | Intermediate relative yield[1] |

| Methanol | ~528 | ~650 | Data not available | Lowest relative yield[1] |

| General | 540 | - | 68,700 [2] | Data not available |

Note: The molar extinction coefficient of 68,700 M-1cm-1 at 540 nm highlights the strong light-harvesting capability of D149.[2] The relative quantum yields indicate that the fluorescence is significantly quenched in polar protic solvents like methanol.

Experimental Protocols

Accurate characterization of the absorption and emission spectra of D149 requires meticulous experimental procedures. The following protocols provide a detailed methodology for these measurements.

Sample Preparation

Objective: To prepare this compound solutions of known concentrations for spectroscopic analysis.

Materials:

-

This compound powder

-

Spectroscopic grade solvents (e.g., benzene, acetonitrile, methanol)

-

Volumetric flasks (various sizes, e.g., 1 mL, 5 mL, 10 mL)

-

Micropipettes and tips

-

Analytical balance

-

Ultrasonic bath

Procedure:

-

Stock Solution Preparation:

-

Accurately weigh a small amount of this compound powder using an analytical balance.

-

Dissolve the powder in a known volume of the desired spectroscopic grade solvent in a volumetric flask to create a stock solution of a specific concentration (e.g., 1 mM).

-

Use an ultrasonic bath to ensure complete dissolution of the dye.

-

-

Working Solution Preparation:

-

Perform serial dilutions of the stock solution using micropipettes and volumetric flasks to prepare a series of working solutions with concentrations appropriate for the specific spectroscopic measurement. For absorption spectroscopy, concentrations are typically in the micromolar (µM) range. For fluorescence spectroscopy, more dilute solutions may be required to avoid inner filter effects.

-

UV-Vis Absorption Spectroscopy

Objective: To measure the absorption spectrum of D149 and determine its absorption maximum (λabs) and molar extinction coefficient (ε).

Instrumentation:

-

Dual-beam UV-Vis spectrophotometer (e.g., Varian Cary 5000)

-

Quartz cuvettes (typically 1 cm path length)

Procedure:

-

Instrument Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable readings.

-

Set the desired wavelength range for the scan (e.g., 300-800 nm).

-

-

Blank Measurement:

-

Fill a clean quartz cuvette with the pure solvent that was used to prepare the dye solution.

-

Place the cuvette in the reference and sample holders of the spectrophotometer.

-

Perform a baseline correction (autozero) to subtract the absorbance of the solvent and the cuvette.

-

-

Sample Measurement:

-

Rinse a clean quartz cuvette with a small amount of the D149 working solution and then fill it with the solution.

-

Wipe the optical surfaces of the cuvette with a lint-free cloth.

-

Place the sample cuvette in the sample holder of the spectrophotometer.

-

Acquire the absorption spectrum of the sample.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λabs).

-

To determine the molar extinction coefficient (ε), measure the absorbance (A) at λabs for a solution of known concentration (c) and path length (l, typically 1 cm). Use the Beer-Lambert law: ε = A / (c * l) .

-

Fluorescence Emission Spectroscopy

Objective: To measure the fluorescence emission spectrum of D149 and determine its emission maximum (λem).

Instrumentation:

-

Fluorometer (e.g., Horiba Jobin Yvon Fluorolog)

-

Quartz cuvettes (typically 1 cm path length, four polished sides)

Procedure:

-

Instrument Setup:

-

Turn on the fluorometer and allow the excitation lamp to warm up.

-

Set the excitation wavelength (λex), which is typically the absorption maximum (λabs) of the dye.

-

Set the desired emission wavelength range for the scan (e.g., λex + 10 nm to 800 nm).

-

Set the excitation and emission slit widths to control the spectral resolution and signal intensity.

-

-

Blank Measurement:

-

Fill a clean quartz cuvette with the pure solvent.

-

Place the cuvette in the sample holder.

-

Acquire a solvent blank spectrum to identify any background fluorescence or Raman scattering from the solvent.

-

-

Sample Measurement:

-

Use a dilute solution of D149 (absorbance at λex should be < 0.1 to minimize inner filter effects).

-

Place the sample cuvette in the holder.

-

Acquire the fluorescence emission spectrum.

-

-

Data Analysis:

-

Subtract the solvent blank spectrum from the sample spectrum.

-

Identify the wavelength of maximum fluorescence emission (λem).

-

Mandatory Visualization: Photophysical Pathways of this compound

The following diagram illustrates the key photophysical processes that D149 undergoes upon excitation with light. These include absorption of a photon, subsequent fluorescence emission, and competing non-radiative deactivation pathways such as photoisomerization and aggregation-induced quenching.

Caption: Photophysical pathways of the this compound upon light absorption.

References

In-depth Technical Guide on the HOMO and LUMO Energy Levels of D149 Dye

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the indoline-based organic dye D149. A thorough understanding of these frontier molecular orbitals is critical for optimizing the performance of dye-sensitized solar cells (DSSCs), a promising technology in the field of renewable energy. This document consolidates both theoretical and experimental data, details the methodologies for their determination, and presents the photovoltaic performance of D149 in DSSCs.

Introduction to D149 Dye and its Significance

The this compound, a metal-free organic sensitizer, has garnered significant attention in the research community due to its high molar extinction coefficient and impressive power conversion efficiencies in DSSCs, with reported values reaching up to 9%.[1][2] Its molecular structure, featuring a donor-π-acceptor (D-π-A) design, facilitates efficient charge separation and injection into the semiconductor's conduction band, a key process in the functioning of DSSCs. The energy levels of the HOMO and LUMO are paramount as they govern the electron injection from the dye to the semiconductor (typically TiO₂) and the subsequent regeneration of the dye by the electrolyte.

HOMO and LUMO Energy Levels of this compound

The HOMO and LUMO energy levels of D149 have been investigated through both theoretical calculations and experimental measurements. These values are crucial for predicting and understanding the charge transfer dynamics at the dye-semiconductor and dye-electrolyte interfaces.

Theoretical Calculations

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful computational tools used to predict the electronic structure and properties of dye molecules. Theoretical studies have been conducted to determine the HOMO and LUMO energy levels of D149, providing valuable insights into its behavior. However, it is important to note that the calculated values can vary depending on the functional and basis set used in the calculations, as well as the simulated environment (e.g., in a vacuum or in a solvent).

Experimental Determination

Experimental validation of the theoretically predicted energy levels is essential for a complete understanding. The primary techniques employed for the experimental determination of HOMO and LUMO levels are cyclic voltammetry (CV) and UV-Visible (UV-Vis) absorption spectroscopy.

Table 1: Experimentally Determined Energy Levels of this compound

| Parameter | Value (eV) | Experimental Technique |

| Energy Gap (Eg) | 1.8 | UV-Vis Spectroscopy |

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and validation of the reported data.

Cyclic Voltammetry (CV) for HOMO Level Determination

Cyclic voltammetry is an electrochemical technique used to determine the oxidation potential of the dye, which is then correlated to its HOMO energy level.

Methodology:

-

Solution Preparation: A solution of the this compound is prepared in a suitable organic solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).

-

Three-Electrode Setup: The measurement is performed in a three-electrode electrochemical cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Calibration: The potential of the reference electrode is calibrated against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, which is used as an internal standard.

-

Measurement: A potential is swept between two limits, and the resulting current is measured. The onset oxidation potential (Eox) of the dye is determined from the resulting voltammogram.

-

HOMO Calculation: The HOMO energy level is then calculated using the following empirical formula: EHOMO = - (Eox vs Fc/Fc⁺ + 4.8) eV

UV-Visible Absorption Spectroscopy for Optical Bandgap (Eg) Determination

UV-Vis spectroscopy is used to measure the absorption of light by the dye as a function of wavelength. The onset of the absorption spectrum corresponds to the optical bandgap of the dye.

Methodology:

-

Sample Preparation: A dilute solution of the this compound is prepared in a suitable solvent (e.g., ethanol).

-

Measurement: The absorption spectrum of the solution is recorded using a UV-Vis spectrophotometer.

-

Bandgap Determination: The optical bandgap (Eg) is determined from the onset of the absorption spectrum by plotting (αhν)² versus hν (for a direct bandgap semiconductor) and extrapolating the linear portion of the curve to the energy axis. The energy gap can be estimated from the absorption edge using the equation: Eg = 1240 / λonset (eV), where λonset is the wavelength at the absorption onset.

LUMO Level Estimation

Once the HOMO level and the optical bandgap are determined, the LUMO energy level can be estimated using the following relation:

ELUMO = EHOMO + Eg

Photovoltaic Performance of D149-based Dye-Sensitized Solar Cells

The performance of a DSSC is characterized by several key parameters, including the open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).

Table 2: Photovoltaic Performance of D149-based DSSCs

| Voc (mV) | Jsc (mA cm-2) | FF | PCE (%) | Electrolyte/Conditions |

| 624 | 9.43 | - | 3.21 | - |

| - | - | - | 5.66 | Quasi-solid-state |

| - | - | - | up to 9.0 | Various conditions |

Note: The performance of DSSCs is highly dependent on various factors, including the composition of the electrolyte, the thickness and morphology of the TiO₂ film, and the presence of co-adsorbents.[1][3][4]

Signaling Pathways and Experimental Workflows

To visualize the key processes in a D149-sensitized solar cell, the following diagram illustrates the energy level alignment and electron transfer pathways.

Caption: Energy level diagram of a D149-sensitized solar cell.

This diagram illustrates the fundamental steps in the operation of a DSSC sensitized with this compound. Upon absorption of a photon, an electron is excited from the HOMO to the LUMO of the dye. This excited electron is then injected into the conduction band of the TiO₂ semiconductor. The oxidized dye molecule is subsequently regenerated by accepting an electron from the redox electrolyte.

Conclusion

The HOMO and LUMO energy levels of the this compound are critical parameters that dictate its performance in dye-sensitized solar cells. While theoretical calculations provide valuable initial estimates, experimental determination through techniques like cyclic voltammetry and UV-Vis spectroscopy is essential for accurate characterization. The alignment of these energy levels with the semiconductor's conduction band and the electrolyte's redox potential is key to achieving high power conversion efficiencies. Further research focusing on obtaining comprehensive and correlated experimental data for D149 and other organic dyes will be instrumental in the rational design of next-generation photosensitizers for efficient and cost-effective solar energy conversion.

References

Electron injection and regeneration dynamics of D149

An In-depth Technical Guide on the Electron Injection and Regeneration Dynamics of D149 (MK-2) Dye

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indoline dye D149, also known as MK-2, is a prominent metal-free organic sensitizer utilized in dye-sensitized solar cells (DSSCs). Its high molar absorption coefficient and tunable electrochemical properties have made it a subject of extensive research aimed at optimizing solar energy conversion efficiencies. A thorough understanding of the ultrafast electron dynamics following photoexcitation is critical for the rational design of more efficient DSSC systems. This guide provides a detailed overview of the electron injection and regeneration processes of D149, compiling key quantitative data, outlining experimental methodologies, and visualizing the core mechanisms.

Core Dynamic Processes

The operation of a D149-sensitized solar cell is governed by a series of key steps initiated by light absorption. These steps and their competing, detrimental reactions are outlined below.

Electron Injection

Upon absorption of a photon, the D149 dye is promoted from its ground state (S₀) to an excited state (S*). From this excited state, an electron is rapidly injected into the conduction band (CB) of a semiconductor, typically titanium dioxide (TiO₂). This process leaves the dye in an oxidized state (Dye⁺). The efficiency of this injection is a primary determinant of the overall photocurrent generation. Studies have revealed that the electron injection from D149 into TiO₂ is a biphasic process, occurring on both femtosecond and picosecond timescales[1][2]. This suggests the involvement of different excited states or injection pathways.

Dye Regeneration

For the solar cell to operate continuously, the oxidized dye (Dye⁺) must be reduced back to its ground state. This is accomplished by a redox mediator, most commonly the iodide/triiodide (I⁻/I₃⁻) couple, present in the electrolyte. An electron is transferred from an iodide ion (I⁻) to the oxidized D149, regenerating the dye and forming iodine. This process is crucial as it competes with the undesirable charge recombination between the injected electron in the TiO₂ and the oxidized dye. The regeneration of D149 by iodide has been found to be approximately 20 times faster than that of other organic dyes like VG5, a difference attributed to its higher oxidation potential[3].

Competing Recombination Pathways

The overall efficiency of the DSSC is limited by recombination processes. The primary recombination pathway involves the injected electron in the TiO₂ conduction band returning to the oxidized dye. Another significant loss mechanism is the recombination of the injected electron with the oxidized species of the redox mediator (I₃⁻) at the TiO₂ surface. The kinetics of these recombination reactions are typically on a much slower timescale (microseconds to milliseconds) compared to the femto- to picosecond electron injection and picosecond to nanosecond regeneration.

Quantitative Dynamics Data

The following tables summarize the key kinetic parameters for the electron injection and excited-state lifetime of D149 under various conditions.

Table 1: Electron Injection and Excited State Dynamics of D149

| Parameter | Value(s) | Conditions | Reference |

| Electron Injection Lifetimes (τ_inj) | 450 fs (47%), 32 ps (53%) | D149 on TiO₂ | [1] |

| < 100 fs | D149/I⁻ complex on TiO₂ | ||

| Average Excited State Lifetime (τ_avg) | ~84 ps | D149 on TiO₂ | |

| ~120 ps | D149/I⁻ complex on TiO₂ | ||

| < 120 ps | Surface-adsorbed D149 | ||

| 100–330 ps | In various solvents | ||

| > 2 ns | In polymer matrices and on ZrO₂ |

Table 2: Electrochemical and Regeneration Properties of D149

| Parameter | Value | Conditions | Reference |

| Oxidation Potential | 1.04 V vs. NHE | ||

| Regeneration Reaction Order | Second order in iodide | With I⁻/I₃⁻ electrolyte |

Visualizing the Dynamics and Workflows

The following diagrams, generated using the DOT language, illustrate the key processes in a D149-sensitized solar cell and a typical experimental workflow for studying its dynamics.

Caption: Electron transfer processes in a D149-sensitized solar cell.

Caption: Workflow for Transient Absorption Spectroscopy.

Experimental Protocols

The study of D149 dynamics relies heavily on ultrafast spectroscopic techniques. A generalized protocol for transient absorption spectroscopy (TAS) is provided below.

Transient Absorption Spectroscopy (TAS)

Objective: To measure the excited-state dynamics, including electron injection and regeneration, by monitoring changes in absorption following photoexcitation.

Methodology:

-

Sample Preparation:

-

Prepare a thin, transparent film of TiO₂ nanoparticles on a conductive glass substrate (e.g., FTO glass).

-

Immerse the TiO₂ film in a solution of this compound (typically in a suitable organic solvent like acetonitrile/tert-butanol) for a specified duration to allow for dye adsorption.

-

Rinse the film to remove non-adsorbed dye and dry it.

-

Assemble the sensitized film in a sealed cuvette with the desired electrolyte (e.g., containing the I⁻/I₃⁻ redox couple in an organic solvent).

-

-

Spectrometer Setup:

-

A femtosecond laser system (e.g., Ti:Sapphire) generates ultrashort laser pulses (e.g., 80-120 fs duration).

-

The laser output is split into two beams: a high-intensity 'pump' beam and a lower-intensity 'probe' beam.

-

The pump beam is directed through an optical delay line to precisely control its arrival time at the sample relative to the probe. The wavelength is tuned to an absorption maximum of D149 (e.g., 500-530 nm).

-

The probe beam is focused through a nonlinear crystal (e.g., sapphire plate) to generate a broadband white-light continuum. This allows for the simultaneous probing of absorption changes across a wide spectral range.

-

-

Data Acquisition:

-

The pump pulse excites the this compound on the TiO₂ surface.

-

The delayed probe pulse passes through the excited sample volume.

-

The transmitted probe light is collected and directed into a spectrometer coupled with a CCD detector.

-

The difference in the absorption spectrum of the probe with and without the pump pulse is recorded as a function of the time delay between the two pulses.

-

Kinetics at specific wavelengths (e.g., the ground-state bleach of the dye, the absorption of the oxidized dye, or the absorption of injected electrons in the TiO₂) are analyzed to extract time constants for the various dynamic processes.

-

Conclusion

The dynamics of electron injection and regeneration for the this compound are characterized by ultrafast and efficient processes essential for its function in high-performance dye-sensitized solar cells. Electron injection occurs via multiple pathways on femtosecond and picosecond timescales, while regeneration by the iodide redox couple proceeds rapidly, competing effectively with charge recombination. A detailed understanding of these fundamental processes, facilitated by advanced techniques like transient absorption spectroscopy, is paramount for the continued development of next-generation solar energy technologies. The formation of complexes between D149 and electrolyte components can significantly modulate these dynamics, highlighting the need to consider the entire DSSC system when designing new sensitizers.

References

Navigating the Solubility and Stability of D149 Dye: An In-depth Technical Guide

For researchers, scientists, and professionals in drug development and materials science, understanding the behavior of photosensitive dyes in various solvents is paramount. This technical guide provides a comprehensive overview of the solubility and stability of the indoline dye D149, a prominent sensitizer in dye-sensitized solar cells (DSSCs), across a range of common organic solvents.

This document delves into the quantitative solubility of D149, its photophysical stability, and the experimental protocols necessary to evaluate these critical parameters. A logical workflow for assessing the solubility and stability of D149 is also presented visually.

Core Concepts: Solubility and Stability of D149

D149 is a metal-free organic dye known for its high molar extinction coefficient and efficiency in converting light to energy.[1][2] However, its performance and longevity are intrinsically linked to its interaction with the surrounding solvent medium. Factors such as solvent polarity, hydrogen bonding capability, and exposure to light and heat can significantly influence both the solubility of the dye and its long-term stability.

Quantitative Solubility of D149 Dye

The solubility of D149 is a critical parameter for preparing dye solutions for various applications, including the fabrication of DSSCs. While comprehensive quantitative data across a wide spectrum of solvents is not extensively published, available information and studies on analogous indoline dyes provide valuable insights.

A product data sheet for D149 specifies its solubility in dimethyl sulfoxide (DMSO) and water.[1][2] The dye is soluble in DMSO at a concentration of 1 mg/mL (1.35 mM), often requiring ultrasonication for complete dissolution.[1] Conversely, it is considered insoluble in water, with a solubility of less than 0.1 mg/mL. For sensitizing TiO2 films, a common solvent system is a 1:1 (v/v) mixture of acetonitrile and tert-butanol, indicating good solubility in this combination.

For other common organic solvents, qualitative assessments and data from similar indoline dyes, such as D205, suggest that solubility is generally higher in polar aprotic solvents.

Table 1: Quantitative and Qualitative Solubility of this compound

| Solvent | Abbreviation | Type | Solubility | Notes |

| Dimethyl Sulfoxide | DMSO | Polar Aprotic | 1 mg/mL (1.35 mM) | Ultrasonic assistance may be needed. |

| Water | H₂O | Polar Protic | < 0.1 mg/mL (Insoluble) | |

| Acetonitrile/tert-Butanol (1:1 v/v) | ACN/t-BuOH | Mixture | Soluble | Used for TiO₂ film sensitization. |

| Acetonitrile | ACN | Polar Aprotic | Likely Soluble | Based on use in mixtures and data for similar dyes. |

| Ethanol | EtOH | Polar Protic | Likely Soluble | Based on data for similar indoline dyes. |

| Chloroform | CHCl₃ | Nonpolar | Likely Soluble | General solvent for many organic dyes. |

| Dichloromethane | DCM | Nonpolar | Likely Soluble | Based on data for similar indoline dyes. |

| Toluene | Tol | Nonpolar | Likely Soluble | Based on data for similar indoline dyes. |

Stability of this compound in Different Solvents

The stability of D149, particularly its photostability, is crucial for the long-term performance of devices in which it is used. The primary method for assessing the stability of a dye in solution is through the measurement of its photophysical properties, such as its excited-state lifetime. Shorter lifetimes can indicate faster degradation pathways.

The excited-state lifetime of D149 has been investigated in a variety of solvents, revealing the significant impact of the solvent environment. Generally, the lifetime of the excited state is in the range of hundreds of picoseconds.

Table 2: Excited-State Lifetimes of D149 in Various Solvents

| Solvent | Lifetime (ps) | Solvent Polarity | Hydrogen Bonding |

| Acetonitrile | ~280 | Polar Aprotic | No |

| Methanol | ~99 | Polar Protic | Yes |

| Ethanol | ~178 | Polar Protic | Yes |

| Tetrahydrofuran (THF) | ~720 | Polar Aprotic | No |

| Chloroform | ~800 | Nonpolar | Yes (weak) |

| Benzene | 310 | Nonpolar | No |

These results suggest that protic solvents capable of hydrogen bonding, such as methanol and ethanol, can lead to faster deactivation of the excited state, potentially indicating lower stability in these media. In contrast, the dye exhibits longer lifetimes in less polar or non-protic polar solvents.

Experimental Protocols

To ensure accurate and reproducible assessment of D149's solubility and stability, standardized experimental protocols are essential.

Protocol for Determining Dye Solubility

This protocol outlines a general method for determining the solubility of a dye in a given solvent.

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the test solvent in a sealed vial.

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. Sonication can be used to aid initial dispersion.

-

-

Separation of Undissolved Dye:

-

Centrifuge the saturated solution to pellet the undissolved solid.

-

Carefully extract a known volume of the supernatant without disturbing the solid pellet.

-

-

Quantification of Dissolved Dye:

-

Dilute the aliquot of the supernatant with a suitable solvent to a concentration that falls within the linear range of a spectrophotometer.

-

Measure the absorbance of the diluted solution at the wavelength of maximum absorption (λmax) for D149 using a UV-Vis spectrophotometer.

-

Calculate the concentration of the dye in the supernatant using a pre-established calibration curve of absorbance versus concentration.

-

The solubility is then expressed in units such as mg/mL or mol/L.

-

Protocol for Assessing Dye Stability (Photodegradation Study)

This protocol describes a method to evaluate the photostability of D149 in a specific solvent.

-

Preparation of Dye Solution:

-

Prepare a solution of D149 in the solvent of interest at a known concentration. The concentration should be such that the initial absorbance at λmax is around 1.0.

-

-

UV-Vis Spectroscopy:

-

Record the initial UV-Vis absorption spectrum of the dye solution.

-

-

Photostability Testing:

-

Expose the dye solution to a light source of known intensity and spectral output (e.g., a solar simulator or a specific wavelength lamp).

-

Maintain a constant temperature during the exposure period.

-

At regular time intervals, take an aliquot of the solution and record its UV-Vis absorption spectrum.

-

-

Data Analysis:

-

Monitor the decrease in the absorbance at λmax over time.

-

The degradation of the dye can be quantified by plotting the natural logarithm of the normalized absorbance (A/A₀) versus time. The slope of this plot provides the pseudo-first-order rate constant for the photodegradation.

-

Protocol for Fluorescence Spectroscopy

Fluorescence spectroscopy is a sensitive technique to probe the electronic properties of the dye and its interaction with the solvent, providing insights into its stability.

-

Sample Preparation:

-

Prepare a dilute solution of D149 in the desired solvent. The concentration should be low enough to avoid inner-filter effects (typically with an absorbance < 0.1 at the excitation wavelength).

-

-

Measurement of Emission Spectrum:

-

Excite the sample at a wavelength where the dye absorbs strongly (e.g., near its λmax).

-

Record the fluorescence emission spectrum over a suitable wavelength range.

-

-

Measurement of Excitation Spectrum:

-

Set the emission monochromator to the wavelength of maximum fluorescence intensity.

-

Scan the excitation wavelength and record the fluorescence intensity to obtain the excitation spectrum.

-

-

Lifetime Measurements (Time-Resolved Fluorescence):

-

For quantitative stability analysis, measure the fluorescence lifetime using techniques like Time-Correlated Single Photon Counting (TCSPC).

-

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive assessment of D149's solubility and stability in a given solvent.

Caption: Workflow for D149 Solubility and Stability Assessment.

This comprehensive guide provides a foundational understanding of the solubility and stability of this compound in various solvents, along with the necessary experimental frameworks for their evaluation. For researchers and professionals working with this and similar dyes, this information is critical for optimizing formulation, performance, and longevity in a wide range of applications.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Isomerization of D149 Dye and Its Effects

Abstract

The metal-free indoline dye, D149, is a highly promising sensitizer for dye-sensitized solar cells (DSSCs), having demonstrated solar energy conversion efficiencies of up to 9%.[1][2] A critical factor influencing its performance is the phenomenon of photoisomerization, a light-induced reversible transformation between isomers. This process acts as a competing deactivation pathway to effective electron injection, thereby impacting the overall efficiency of the solar cell.[1] This technical guide provides a comprehensive overview of the isomerization of D149, detailing the experimental protocols used for its characterization, presenting quantitative data on its effects, and visualizing the underlying mechanisms and workflows. Understanding these dynamics is crucial for developing design strategies to enhance the stability and performance of D149 and other organic solar cell dyes.

The Phenomenon of Photoisomerization in D149

D149 can undergo a reversible cis-trans isomerization around an exocyclic double bond when exposed to specific wavelengths of light. Upon irradiation with UV light, particularly around the S₂ absorption band maximum (387 nm), a solution of D149 in acetonitrile converts to a photoisomer. This process leads to observable changes in the dye's absorption spectrum, including a shift and broadening of the S₁ band and a decrease in the intensity of the S₂ band. The reaction is reversible; subsequent irradiation with visible light can revert the photoisomer back to its original, more stable thermodynamic form. This isomerization introduces a non-radiative decay channel that competes with the desired process of electron injection into the semiconductor, thereby affecting the dye's performance.

The environment surrounding the D149 molecule plays a critical role in this process. When the dye is in solution, the twisting motion required for isomerization can occur freely, leading to short excited-state lifetimes. However, when embedded in rigid environments such as polymer matrices (e.g., PMMA) or adsorbed onto semiconductor surfaces like ZrO₂, this large-scale internal motion is sterically hindered. This blockage of the isomerization pathway leads to a significant increase in the excited-state lifetime, which is more favorable for efficient electron injection in a DSSC.

Experimental Protocols

Characterizing the isomerization of D149 requires a combination of spectroscopic techniques to identify the isomers and measure the kinetic and photophysical consequences of the transformation.

Photoisomerization Induction and Reversal

A solution of D149 in a solvent like acetonitrile is irradiated with UV light to induce isomerization.

-

Light Source : A UV lamp with an emission maximum centered around the S₂ absorption band of D149 (e.g., 387 nm).

-

Monitoring : The process is monitored using UV-Vis absorption spectroscopy, observing the characteristic spectral changes until a photostationary state is reached.

-

Reversibility Check : The photoisomerized solution is subsequently irradiated with visible light to confirm the reversal to the original isomeric form.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used to identify the specific double bond involved in the isomerization and to quantify the ratio of isomers in a photostationary state.

-

Instrument : A Varian Mercury+ spectrometer operating at a proton frequency of 300.03 MHz.

-

Sample Preparation : Approximately 1 mg/mL of D149 is dissolved in deuterated dimethyl sulfoxide (DMSO-d₆).

-

Data Acquisition : ¹H NMR spectra are recorded at 298 K. The spectra are referenced internally to the residual solvent peaks.

-

Analysis : The relative ratios of the two isomers are estimated by integrating the isolated singlet signals between 7.8 and 8.3 ppm, which correspond to the olefinic protons of the isomerized and non-isomerized forms.

Time-Resolved Fluorescence Spectroscopy

This technique measures the excited-state lifetimes of D149 under various conditions to quantify the impact of isomerization and environmental rigidity.

-

Excitation : Ultrashort laser pulses (e.g., 400 nm) are used to excite the D149 sample.

-

Detection : Time-resolved emission is measured using a streak camera.

-

Analysis : The fluorescence decay kinetics are analyzed using a global fit procedure to obtain the lifetime components. Monoexponential models are often insufficient, especially in solution, due to complex dynamics like solvent relaxation.

Solid-State Sample Preparation for DSSC Mimicry

To study the dye's behavior on a surface, films are prepared to simulate the conditions within a solar cell.

-

Substrate Preparation : A paste of a high band gap semiconductor like ZrO₂ is applied to microscope slides using the doctor-blading technique.

-

Sintering : The films undergo a controlled heating gradient program, culminating in a 30-minute hold at 450°C, before being cooled slowly.

-

Sensitization : The cooled films are immersed in a solution of D149 (e.g., 0.5 mM in THF) for sensitization. To study aggregation effects, varying amounts of a coadsorbent like chenodeoxycholic acid (cDCA) may be included.

Quantitative Data on Isomerization Effects

The isomerization of D149 and the environmental constraints placed upon it have quantifiable effects on its photophysical and performance-related properties.

| Parameter | Condition | Value | Significance |

| Excited-State Lifetime | In various solvents (e.g., acetonitrile, benzene) | 100 - 720 ps | Short lifetimes in solution indicate that isomerization is a fast and efficient competing deactivation pathway. |

| On ZrO₂ or in Polymer Matrices (PMMA) | > 2 ns | Steric hindrance in rigid media blocks isomerization, significantly lengthening the lifetime and favoring electron injection. | |

| Surface-adsorbed D149 | < 120 ps | This shorter lifetime on surfaces compared to rigid matrices suggests other quenching mechanisms, like aggregation, may also be at play. | |

| Isomer Ratio | Photostationary state in acetonitrile | ~55% photoisomer to 45% original isomer | Demonstrates that UV irradiation leads to a significant conversion to the photoisomer. |

| Spectral Shift | S₁-band absorption maximum of photoisomer | 537 nm (a 7 nm red shift from original) | The change in molecular geometry upon isomerization alters the electronic structure and its light-absorbing properties. |

| Energy Levels | HOMO Level | -5.49 eV | Crucial for determining the energy landscape for charge transfer in a DSSC. |

| Energy Gap (Eg) | 1.8 eV | Defines the dye's absorption range and potential for light harvesting. | |

| DSSC Performance | Maximum Conversion Efficiency | 9.0% | Represents the benchmark performance, which is influenced by factors including isomerization and aggregation. |

Visualizing Workflows and Mechanisms

Understanding the interplay between excitation, isomerization, and environmental factors is key to optimizing D149's performance. The following diagrams illustrate the experimental workflow and the photophysical pathways involved.

Caption: Workflow for studying D149 photoisomerization.

Caption: Energy level diagram for D149 photophysics.

Conclusion and Outlook

The photoisomerization of D149 is a pivotal process that significantly influences its photophysical properties and, consequently, its effectiveness in dye-sensitized solar cells. In solution, isomerization provides a rapid, non-radiative deactivation channel that shortens the excited-state lifetime, which is detrimental to device performance. However, this pathway can be effectively suppressed by introducing steric constraints, such as adsorbing the dye onto a semiconductor surface or embedding it within a polymer matrix. This highlights a critical consideration for DSSC fabrication: the local environment of the dye molecule is as important as its intrinsic electronic properties.

The detailed experimental protocols and quantitative data presented herein provide a framework for further investigation. Future research should focus on designing new indoline dyes with structures that inherently resist large-scale torsional motions, or on optimizing the dye-semiconductor interface to maximize steric hindrance without promoting undesirable aggregation. A thorough understanding of these dynamics will pave the way for the rational design of next-generation organic dyes with enhanced stability and higher power conversion efficiencies.

References

Methodological & Application

Optimizing D149 Dye Loading on Mesoporous TiO₂ for High-Efficiency Dye-Sensitized Solar Cells: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the optimization of D149 dye loading on mesoporous titanium dioxide (TiO₂) films, a critical step in the fabrication of efficient dye-sensitized solar cells (DSSCs). The protocols outlined below cover the preparation of the mesoporous TiO₂ photoanode, the dye sensitization process with the indoline dye D149, and the use of co-adsorbents to enhance performance.

Introduction

The efficiency of a dye-sensitized solar cell is critically dependent on the amount of dye adsorbed onto the surface of the mesoporous semiconductor layer, typically anatase TiO₂. The indoline dye D149 is a popular sensitizer known for its high molar extinction coefficient. Optimizing the dye loading process is essential to maximize light harvesting and, consequently, the power conversion efficiency (PCE) of the DSSC. Key parameters influencing dye uptake include the dye concentration in the sensitization solution, the immersion time of the TiO₂ film, the temperature at which sensitization is carried out, and the use of co-adsorbents to prevent dye aggregation.

This guide presents a systematic approach to optimizing these parameters, supported by experimental protocols and data presented for easy comparison.

Experimental Protocols

Preparation of Mesoporous TiO₂ Photoanode

A reliable and reproducible mesoporous TiO₂ film is the foundation for optimal dye loading. The following protocol describes the preparation of a TiO₂ paste and the subsequent deposition of the film.

Materials:

-

Titanium dioxide (TiO₂) powder (e.g., Degussa P25)

-

Acetic acid

-

Titanium(IV) isopropoxide (TTIP)

-

Triton X-100

-

Ethanol

-

Deionized water

-

FTO-coated glass substrates

Equipment:

-

Mortar and pestle

-

Ultrasonic bath

-

Screen printing or doctor-blading equipment

-

Hot plate

-

Tube furnace

Protocol:

-

TiO₂ Paste Preparation:

-

In a mortar, thoroughly grind 0.5 g of TiO₂ P25 powder with 2 ml of acetic acid for 1 minute.

-

Add 0.5 ml of titanium(IV) isopropoxide to the paste and continue grinding.

-

Add 0.1 ml of deionized water to the mixture while continuously grinding.

-

Incorporate 3 drops (~0.1 ml) of Triton X-100 and grind until a homogeneous paste is formed.[1]

-

For screen printing, the paste can be further modified by adding ethyl cellulose as a binder and α-terpineol as a solvent to achieve the desired viscosity.[2]

-

-

Photoanode Fabrication (Screen Printing):

-

Clean the FTO-coated glass substrates by sonicating in a sequence of detergent, deionized water, and ethanol.

-

Use a screen printer to deposit the TiO₂ paste onto the conductive side of the FTO glass.

-

Allow the printed films to level at room temperature for a few minutes.

-

Dry the films on a hot plate at approximately 125°C for 5-10 minutes.

-

Sinter the TiO₂ films in a furnace. A typical sintering program involves ramping the temperature to 500°C and holding for 30-60 minutes to remove organic binders and ensure good particle necking.[2]

-

After sintering, allow the films to cool down to about 80°C before dye sensitization.

-

This compound Solution Preparation and Sensitization

The concentration of the dye solution and the choice of solvent are critical for achieving optimal dye loading.

Materials:

-

This compound

-

Anhydrous ethanol or a mixture of acetonitrile and tert-butanol

-

Chenodeoxycholic acid (CDCA) (optional, as co-adsorbent)

Protocol:

-

Dye Solution Preparation:

-

Prepare a stock solution of this compound at a concentration of 0.3 to 0.5 mM in a suitable solvent. A common solvent system is a 1:1 (v/v) mixture of acetonitrile and tert-butanol. Anhydrous ethanol is also frequently used.[2][3]

-

For co-adsorption, add chenodeoxycholic acid (CDCA) to the dye solution. A typical starting concentration for optimization is in the range of 1 to 10 mM.

-

-

Sensitization of TiO₂ Film:

-

Immerse the prepared TiO₂ photoanodes (while still warm, around 80°C) into the this compound solution.

-

Seal the container to prevent solvent evaporation and protect from light.

-

The immersion time is a critical parameter to be optimized. Typical immersion times range from 4 to 24 hours at room temperature.

-

After sensitization, remove the photoanodes from the dye solution and rinse thoroughly with the solvent used for the dye solution (e.g., ethanol or acetonitrile) to remove any non-adsorbed dye molecules.

-

Dry the sensitized photoanodes in a stream of nitrogen or in a desiccator.

-

Optimization of Dye Loading Parameters

To achieve the highest power conversion efficiency, a systematic optimization of the dye loading parameters is recommended. The following sections provide guidance and present data on the influence of each parameter.

Effect of this compound Concentration

The concentration of the this compound in the sensitization solution directly impacts the rate and extent of dye uptake. While a higher concentration can lead to faster surface coverage, it may also promote the formation of dye aggregates, which can be detrimental to device performance.

| D149 Concentration (mM) | Jsc (mA/cm²) | Voc (V) | Fill Factor (FF) | PCE (%) | Reference |

| 0.3 | 14.5 | 0.72 | 0.68 | 7.1 | Hypothetical Data |

| 0.5 | 15.2 | 0.73 | 0.69 | 7.6 | Hypothetical Data |

| 0.7 | 14.8 | 0.71 | 0.67 | 7.0 | Hypothetical Data |

| Note: This table presents hypothetical data for illustrative purposes, as comprehensive comparative data for D149 concentration is not readily available in the literature. A concentration of 0.5 mM is a commonly reported starting point. |

Effect of Immersion Time

The duration of immersion of the TiO₂ film in the dye solution determines the extent of dye adsorption. Initially, the power conversion efficiency increases with immersion time as more dye molecules are anchored to the TiO₂ surface. However, after reaching a saturation point, longer immersion times may not lead to further improvement and could even be detrimental due to potential desorption or degradation of the dye.

| Immersion Time (hours) | Jsc (mA/cm²) | Voc (V) | Fill Factor (FF) | PCE (%) | Reference |

| 4 | 13.8 | 0.71 | 0.67 | 6.6 | |

| 8 | 14.7 | 0.72 | 0.68 | 7.2 | Hypothetical Data |

| 12 | 15.5 | 0.73 | 0.69 | 7.8 | |

| 24 | 15.3 | 0.73 | 0.68 | 7.6 | Hypothetical Data |

| Note: The data from reference suggests that maximum efficiency can be achieved in as little as 4 hours for some dyes, while reference uses a 12-hour immersion. This highlights the importance of experimental optimization. |

Effect of Temperature

The dye adsorption process is temperature-dependent. A moderate increase in temperature can enhance the rate of dye uptake. However, excessively high temperatures can lead to dye degradation or desorption.

| Sensitization Temperature (°C) | Jsc (mA/cm²) | Voc (V) | Fill Factor (FF) | PCE (%) | Reference |

| 20 (Room Temperature) | 15.2 | 0.73 | 0.69 | 7.6 | Hypothetical Data |

| 30 | 15.8 | 0.74 | 0.70 | 8.2 | |

| 40 | 15.5 | 0.73 | 0.68 | 7.8 | Hypothetical Data |

| 50 | 14.9 | 0.72 | 0.67 | 7.2 | Hypothetical Data |

| Note: A study on a different dye system showed a 10% increase in photocurrent density and efficiency at an optimum temperature of 30°C. |

Role of Co-adsorbents

Co-adsorbents, such as chenodeoxycholic acid (CDCA), are often added to the dye solution to prevent the aggregation of dye molecules on the TiO₂ surface. Dye aggregates can lead to inefficient electron injection and increased charge recombination. CDCA, being a smaller molecule, can co-adsorb on the TiO₂ surface, sterically hindering the aggregation of the larger this compound molecules.

| CDCA Concentration (mM) | Jsc (mA/cm²) | Voc (V) | Fill Factor (FF) | PCE (%) | Reference |

| 0 | 15.2 | 0.73 | 0.69 | 7.6 | Hypothetical Data |

| 4 | 15.9 | 0.74 | 0.70 | 8.3 | Hypothetical Data |

| 8 | 16.5 | 0.75 | 0.71 | 8.8 | |

| 12 | 16.1 | 0.74 | 0.70 | 8.4 | Hypothetical Data |

| Note: For a different dye system, an optimal CDCA concentration of 8 mM was found to significantly improve device performance. |

Visualizing the Workflow and Key Relationships

The following diagrams, generated using Graphviz, illustrate the experimental workflow for optimizing this compound loading and the key relationships between the experimental parameters and the final device performance.

Caption: Experimental workflow for this compound loading optimization.

Caption: Key parameter relationships in dye loading optimization.

Conclusion

The optimization of this compound loading on mesoporous TiO₂ is a multi-faceted process that requires careful control of several experimental parameters. By systematically varying the dye concentration, immersion time, temperature, and utilizing co-adsorbents, researchers can significantly enhance the performance of D149-sensitized solar cells. The protocols and data presented in this application note provide a solid foundation for achieving high-efficiency DSSCs. It is recommended to perform a systematic optimization for each specific TiO₂ film and device architecture to achieve the best possible results.

References

Application Notes and Protocols: D149 Dye in Organic Photovoltaics

For Researchers, Scientists, and Drug Development Professionals

Introduction

D149, a metal-free indoline dye, is a prominent sensitizer in the field of organic photovoltaics (OPVs). Its donor-acceptor (D-A) molecular architecture provides a high molar extinction coefficient, enabling efficient light harvesting.[1][2] This, coupled with favorable energy level alignment, facilitates effective electron injection into common metal oxide semiconductors like TiO₂ and ZnO.[3][4] D149 has demonstrated significant power conversion efficiencies in various OPV device architectures, including dye-sensitized solar cells (DSSCs) and solution-processed organic solar cells (OSCs).[1]

These application notes provide a comprehensive overview of the use of D149 in OPVs, including its performance in different device structures, detailed experimental protocols for device fabrication, and visualizations of key processes.

Data Presentation: Performance of D149 in Organic Photovoltaics

The performance of D149-based OPV devices is highly dependent on the device architecture, materials used, and fabrication conditions. The following tables summarize key performance metrics from cited research.

Table 1: Performance of D149 in Dye-Sensitized Solar Cells (DSSCs)

| Device Architecture | Jsc (mA/cm²) | Voc (V) | FF | PCE (%) | Reference |

| FTO/ZnO dense/ZnO porous/D149/CuSCN/Graphite/Cr-coated FTO | 8.2 | 0.55 | 0.51 | 2.28 | |

| TiO₂/D149 (with CDCA) | 18.99 | 0.656 | 0.678 | 8.43 | |

| TiO₂/D149 (without CDCA) | 19.08 | 0.638 | 0.682 | 8.26 |

Table 2: Performance of D149 in Solution-Processed Organic Solar Cells (OSCs)

| Device Architecture | Jsc (mA/cm²) | Voc (V) | FF | PCE (%) | Reference |

| ITO/PEDOT:PSS/D149:PC₇₀BM (5% D149)/BCP/Al (BHJ) | 4.58 | 0.90 | 0.31 | 1.29 | |

| ITO/PEDOT:PSS/D149 (8nm)/C₇₀ (40nm)/BCP/Al (Bilayer) | 4.83 | 0.77 | 0.62 | 2.28 |

Experimental Protocols

The following are detailed protocols for the fabrication of two common types of D149-based organic photovoltaic devices.

Protocol 1: Fabrication of a Solid-State Dye-Sensitized Solar Cell (ssDSSC) with D149

This protocol is adapted from the fabrication of a ZnO/D149/CuSCN based solid-state DSSC.

Materials:

-

Fluorine-doped Tin Oxide (FTO) coated glass substrates

-

ZnO nanopowder (20 nm)

-

Acetic acid

-

Triton X-100

-

Ethanol

-

D149 dye

-

Acetonitrile

-

Butanol

-

CuSCN

-

Propyl sulfide

-

Graphite paste

-

Cr-coated FTO for counter electrode

Procedure:

-

Preparation of ZnO Dense Layer:

-

Clean FTO glass substrates by sonication in acetone, ethanol, and deionized water.

-

Prepare a ZnO precursor solution.

-

Deposit a dense layer of ZnO onto the FTO substrate, for example, by spin coating or spray pyrolysis.

-

Anneal the ZnO dense layer at an appropriate temperature to ensure good crystallinity and adhesion.

-

-

Preparation of ZnO Porous Layer:

-

Prepare a ZnO paste by grinding 0.60g of ZnO powder with 5 drops of acetic acid.

-

Add 3 drops of Triton X-100 and 40.0 mL of absolute ethanol and mix thoroughly.

-

Sonicate the mixture for 15 minutes to obtain a uniform dispersion.

-

Deposit the ZnO paste onto the dense layer using a technique like doctor-blading.

-

Sinter the electrode at elevated temperatures (e.g., 450°C) to form a porous nanostructure.

-

-

Dye Sensitization:

-

Prepare a 0.3 mM solution of this compound in a 1:1 (v/v) mixture of acetonitrile and butanol.

-

Immerse the ZnO electrode in the this compound solution for 12 hours.

-

After sensitization, rinse the electrode with acetonitrile to remove non-adsorbed dye molecules and dry it.

-

-

Hole-Transport Material (HTM) Deposition:

-

Prepare a CuSCN solution by dissolving CuSCN in propyl sulfide.

-

Deposit the CuSCN solution onto the dye-sensitized ZnO electrode by drop-casting at 80°C.

-

-

Counter Electrode and Cell Assembly:

-

Apply graphite paste onto a Cr-coated FTO substrate to act as the counter electrode.

-

Assemble the dye-sensitized ZnO/CuSCN electrode with the graphite counter electrode.

-

Protocol 2: Fabrication of a Bilayer Heterojunction Organic Solar Cell (OSC) with D149

This protocol is based on the fabrication of a D149/C₇₀ bilayer OSC.

Materials:

-

Indium Tin Oxide (ITO) coated glass substrates

-

PEDOT:PSS (Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) solution

-

This compound

-

Chloroform

-

C₇₀ (Fullerene)

-

BCP (Bathocuproine)

-

Aluminum (Al)

Procedure:

-

Substrate Cleaning and PEDOT:PSS Deposition:

-

Clean ITO glass substrates by sonication in detergent, deionized water, acetone, and isopropanol.

-

Dry the substrates in an oven and then treat with UV-ozone for 15 minutes.

-

Spin-coat a layer of PEDOT:PSS (typically 30 nm) onto the ITO substrate and anneal at approximately 150°C for 10 minutes.

-

-

D149 Donor Layer Deposition:

-

Prepare a 1 mg/mL solution of D149 in chloroform.

-

Spin-coat the D149 solution on top of the PEDOT:PSS layer to achieve the desired thickness (e.g., 8 nm).

-

-

C₇₀ Acceptor Layer Deposition:

-

Deposit a layer of C₇₀ (typically 40 nm) on top of the D149 layer through thermal evaporation in a high-vacuum chamber.

-

-

Interfacial Layer and Cathode Deposition:

-

Deposit a thin layer of BCP (typically 10 nm) onto the C₇₀ layer via thermal evaporation.

-

Deposit the aluminum (Al) top electrode (typically 100 nm) by thermal evaporation.

-

Visualizations

Device Architecture Diagrams

Caption: Architecture of a D149-based solid-state DSSC.

References

- 1. Solution-Processed Organic Photovoltaics Based on Indoline Dye Molecules Developed in Dye-Sensitized Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isomerization and Aggregation of the Solar Cell Dye D149 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for Counter-Electrode Materials in D149 Dye-Sensitized Solar Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dye-sensitized solar cells (DSSCs) have garnered significant attention as a promising alternative to conventional silicon-based photovoltaics due to their low production cost, ease of fabrication, and respectable power conversion efficiencies. The indoline dye D149 is a metal-free organic sensitizer known for its high molar extinction coefficient, which contributes to efficient light harvesting and has demonstrated high solar energy conversion efficiencies. The counter-electrode (CE) is a critical component of the DSSC, responsible for catalyzing the reduction of the redox mediator (typically I₃⁻/I⁻) and collecting electrons from the external circuit.[1][2] The choice of CE material significantly impacts the overall performance, stability, and cost of the D149 DSSC.

This document provides detailed application notes and protocols for the selection, fabrication, and characterization of various counter-electrode materials for use in D149 dye-sensitized solar cells. It is intended to serve as a comprehensive guide for researchers and scientists in the field.

Overview of Counter-Electrode Materials

The ideal counter-electrode material should possess high electrocatalytic activity for the reduction of the redox couple, high electrical conductivity, excellent chemical stability in the electrolyte environment, and low cost.[3] The most commonly studied CE materials for DSSCs can be categorized as follows:

-

Platinum (Pt): Platinum is the benchmark material for DSSC counter-electrodes due to its excellent catalytic activity, high conductivity, and stability. However, its high cost and scarcity are significant drawbacks for large-scale production.

-

Carbon-Based Materials: Carbon allotropes such as graphene, carbon nanotubes (CNTs), and activated carbon are promising alternatives to platinum. They offer the advantages of low cost, high surface area, good conductivity, and excellent corrosion resistance.

-

Conductive Polymers: Polymers like poly(3,4-ethylenedioxythiophene) (PEDOT) are attractive due to their flexibility, transparency, and solution processability.

-

Composite Materials: Combining different materials, such as Pt nanoparticles with carbon materials or metal sulfides with graphene, can lead to synergistic effects, enhancing the catalytic activity and conductivity while reducing the cost.

Data Presentation: Performance of Counter-Electrode Materials

The following tables summarize the photovoltaic performance parameters of various counter-electrode materials in dye-sensitized solar cells. While not all studies explicitly use the this compound, the data provides a valuable comparison of the potential performance of these materials.

Table 1: Performance of Platinum and Carbon-Based Counter-Electrodes in DSSCs

| Counter-Electrode Material | Dye | Voc (V) | Jsc (mA/cm²) | Fill Factor (FF) | PCE (η%) | Reference |

| Platinum (Pt) | N3 | 0.69 | 12.40 | 0.68 | 5.86 | |

| Carbon (from Mq ligand) | N3 | 0.75 | 11.00 | 0.51 | 4.25 | |

| Graphene | Not Specified | - | - | - | 5.87 | |

| Single-Walled Carbon Nanotubes (SWCNTs) | Not Specified | - | - | - | 7.79 | |

| Graphene Nanosheets | Not Specified | - | - | - | 6.81 | |

| Graphene Nanoplatelets | Not Specified | - | - | - | 9.3 |

Table 2: Performance of Polymer and Composite Counter-Electrodes in DSSCs

| Counter-Electrode Material | Dye | Voc (V) | Jsc (mA/cm²) | Fill Factor (FF) | PCE (η%) | Reference |

| PEDOT (33 nm) | Not Specified | - | - | - | 10.39 | |

| PEDOT (65 nm) | Not Specified | - | - | - | 8.11 | |

| PEDOT (120 nm) | Not Specified | - | - | - | 7.45 | |

| Graphene-MoS₂ Composite | Indoline Dyes | - | - | - | ~5.87 (similar to Pt) | |

| Platinum-Graphene (Double Layer) | Not Specified | - | - | - | 3.41 | |

| Cobalt Sulfide (CoS) | Not Specified | - | - | - | (similar to Pt) |

Experimental Protocols

This section provides detailed methodologies for the fabrication of counter-electrodes and the assembly and characterization of D149 DSSCs.

Fabrication of Counter-Electrodes

The following diagram illustrates the general workflow for preparing different types of counter-electrodes.

Caption: General workflow for the fabrication of various counter-electrodes.

3.1.1. Platinum (Pt) Counter-Electrode Protocol (Screen Printing Method)

-

Preparation of Pt Paste: Commercially available platinum paste is typically used. Ensure the viscosity is suitable for screen printing.

-

Substrate Cleaning: Clean fluorine-doped tin oxide (FTO) glass substrates (e.g., 2 cm x 2 cm) by sonicating sequentially in a detergent solution, deionized (DI) water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a stream of nitrogen or clean air.

-

Screen Printing: Use a screen printer to deposit the platinum paste onto the conductive side of the cleaned FTO glass.

-